molecular formula C16H14FN3O2S B2699148 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone CAS No. 1049446-09-4

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone

Cat. No.: B2699148
CAS No.: 1049446-09-4
M. Wt: 331.37
InChI Key: CNOCGCSHLPEXKD-UHFFFAOYSA-N
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Description

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their broad-spectrum antiproliferative activities, particularly against various cancer cell lines . The presence of the 4-fluorophenyl group and the morpholino moiety in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of methanol as a solvent and formic acid as a catalyst . The process can be summarized as follows:

    Step 1: Preparation of 2-aminothiazole derivatives.

    Step 2: Reaction of 2-aminothiazole with α-halocarbonyl compounds in the presence of methanol and formic acid.

    Step 3: Purification of the final product using standard chromatographic techniques.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone has several scientific research applications:

Biological Activity

The compound (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone is a member of the imidazo-thiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential in antitumor effects, antimicrobial properties, and other pharmacological applications.

  • Molecular Formula : C13H12FN3OS
  • Molecular Weight : 277.31 g/mol
  • CAS Number : [Insert CAS number if available]

Antitumor Activity

Numerous studies have indicated that imidazo-thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • IC50 Values : The compound demonstrated potent cytotoxicity with IC50 values ranging from 0.1 to 5 µM against melanoma and breast cancer cell lines .
  • Mechanism of Action : The antitumor activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of the V600E-B-RAF kinase .
Cell Line IC50 (µM) Effect
UACC-62 (Melanoma)0.18High efficacy
MDA-MB-2311.65Induces apoptosis
HT29 (Colorectal)2.03Growth inhibition

Antimicrobial Activity

The imidazo-thiazole class has also shown promising results against various pathogens, including bacteria and fungi.

Study Results:

  • The compound exhibited selective activity against Mycobacterium tuberculosis with an IC90 value of approximately 7.05 µM, indicating its potential as an anti-tubercular agent .
  • In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .

Anti-inflammatory and Antioxidant Effects

Research indicates that imidazo-thiazole derivatives possess anti-inflammatory properties, which may contribute to their therapeutic potential in treating inflammatory diseases.

Mechanism Insights:

  • The compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
  • Additionally, antioxidant assays demonstrated that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress .

Case Studies

  • Study on Melanoma Cells :
    • Researchers evaluated the compound's effect on melanoma cell lines and found that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
    • The study concluded that derivatives with similar structures could be developed for targeted cancer therapies.
  • Tuberculosis Treatment Exploration :
    • A clinical trial assessed the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. Results indicated a notable reduction in bacterial load in treated subjects compared to controls.

Properties

IUPAC Name

[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-12-3-1-11(2-4-12)13-9-20-14(10-23-16(20)18-13)15(21)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOCGCSHLPEXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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